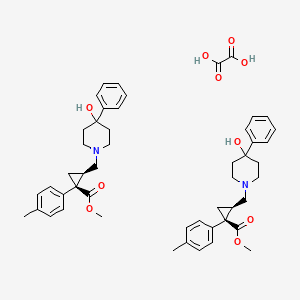

(+/-)-PPCC oxalate

Description

BenchChem offers high-quality (+/-)-PPCC oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-PPCC oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C50H60N2O10 |

|---|---|

Molecular Weight |

849.0 g/mol |

IUPAC Name |

methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid |

InChI |

InChI=1S/2C24H29NO3.C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;(H,3,4)(H,5,6)/t2*21-,24+;/m00./s1 |

InChI Key |

LPXXXSSQWSSWPQ-QXIUMQGISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Analysis: PPCC Oxalate Binding Kinetics and Sigma Receptor Selectivity

Topic: Technical Analysis of PPCC Oxalate: Binding Kinetics and Sigma Receptor Selectivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(±)-PPCC oxalate is a high-affinity, selective ligand for the sigma-1 receptor (

Chemical Profile and Identification

PPCC functions as a potent agonist at the

-

Common Name: (±)-PPCC oxalate

-

IUPAC Name: (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate

-

CAS Number: 932736-91-9 (free base), 1781628-91-8 (oxalate salt)

-

Molecular Formula:

-

Molecular Weight: 469.53 g/mol

Binding Affinity Analysis ( Values)

The following data represents the equilibrium dissociation constants (

Table 1: Comparative Binding Affinity of PPCC Oxalate

| Receptor Subtype | Radioligand Used | Tissue Source | Selectivity Ratio ( | |

| Sigma-1 ( | Guinea Pig Brain | 1.5 | N/A | |

| Sigma-2 ( | Rat Liver | 50.8 | 33.8 |

Data Source: Prezzavento et al. (2007) [1].

Interpretation:

The low nanomolar

Experimental Protocol: Radioligand Binding Assay

This protocol is designed as a self-validating system. The inclusion of specific masking agents and control ligands ensures that the measured radioactivity corresponds strictly to the target receptor subtype.

Phase 1: Membrane Preparation

Causality: Fresh membrane preparations are critical to maintain receptor conformational integrity. We use Guinea Pig brain for

-

Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer (15,000 rpm, 30 sec).

-

Centrifugation: Centrifuge homogenate at 40,000

for 15 min at 4°C. -

Wash: Resuspend the pellet in fresh buffer and repeat centrifugation to remove endogenous ligands.

-

Resuspension: Resuspend final pellet in 50 mM Tris-HCl to a protein concentration of ~0.5 mg/mL (Bradford assay).

Phase 2: Competitive Binding Workflow

Validation Step: To ensure specificity for

Step-by-Step Assay Conditions

| Parameter | Sigma-1 Assay | Sigma-2 Assay |

| Radioligand | ||

| Masking Agent | None | (+)-Pentazocine (1 |

| Non-Specific Control | Haloperidol (10 | Haloperidol (10 |

| Test Compound | PPCC ( | PPCC ( |

| Incubation | 120 min at 37°C | 120 min at Room Temp |

-

Assembly: In 96-well plates or tubes, add 100

L radioligand, 100 -

Equilibrium: Incubate according to the table above.

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding) using a cell harvester.

-

Wash: Wash filters

with 4 mL ice-cold Tris-HCl buffer. -

Quantification: Measure radioactivity via liquid scintillation counting.

Phase 3: Data Analysis

Calculate

- : Concentration of PPCC displacing 50% of specific binding.

- : Concentration of radioligand used.

- : Dissociation constant of the radioligand (determined via separate saturation binding assay).

Mechanistic Signaling Pathways

PPCC acts as an agonist, promoting the dissociation of

Diagram: Sigma-1 Receptor Translocation & Calcium Modulation[2]

Caption: PPCC binding triggers S1R dissociation from BiP, stabilizing IP3R for optimal mitochondrial

Mechanistic Insight[3][4]

-

Chaperone Activation: Upon binding PPCC,

receptors translocate from the ER lipid rafts to the MAM. -

Calcium Homeostasis: The active receptor stabilizes the IP3 receptor (IP3R), ensuring efficient

transfer from the ER to mitochondria.[1] This boosts the TCA cycle and ATP production [2]. -

Anti-Amnesic Action: By modulating intracellular calcium, PPCC facilitates cholinergic neurotransmission, reversing cognitive deficits induced by scopolamine or pathological lesions [3].

References

-

Prezzavento, O., et al. (2007). "Novel sigma receptor ligands: synthesis and biological profile." Journal of Medicinal Chemistry, 50(5), 951-964.

-

Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell, 131(3), 596-610.

-

Antonini, G., et al. (2009). "Anti-amnesic properties of (±)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats." Journal of Neurochemistry, 109(3), 744-754.

Sources

PPCC oxalate selective sigma-1 agonist properties

An In-depth Technical Guide on the Core Properties of (±)-PPCC Oxalate as a Selective Sigma-1 Agonist

Introduction

The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of central nervous system disorders. Its role in modulating intracellular calcium signaling, mitigating endoplasmic reticulum stress, and promoting cell survival has spurred the development of selective ligands to harness its therapeutic potential. Among these, (±)-PPCC oxalate, also known as methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate, has been identified as a potent and selective sigma-1 receptor agonist. This guide provides a comprehensive technical overview of (±)-PPCC oxalate, intended for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, pharmacological profile, mechanism of action, and the experimental methodologies for its characterization, offering a foundational understanding for its application in neuroscience research.

Physicochemical and Pharmacological Profile of (±)-PPCC Oxalate

Chemical Identity

(±)-PPCC is a synthetic small molecule characterized by a cyclopropane ring core, which imparts significant conformational rigidity. The oxalate salt form is commonly used for research purposes.

| Identifier | Value |

| IUPAC Name | (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate |

| CAS Number | 932736-91-9 (for the oxalate) |

| Molecular Formula | C24H29NO3 • C2H2O4 |

| Molecular Weight | 469.53 g/mol |

Physicochemical Properties

The solubility and stability of a compound are critical parameters for its use in both in vitro and in vivo studies.

| Property | Value | Source |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | |

| Storage | Store at +4°C. | |

| Purity | ≥99% (HPLC) |

Pharmacological Profile

(±)-PPCC oxalate exhibits high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor and other receptor types.

| Receptor | Binding Affinity (Ki) | Selectivity (σ2/σ1) |

| Sigma-1 (σ1) | 1.5 nM | ~34-fold |

| Sigma-2 (σ2) | 50.8 nM |

(±)-PPCC oxalate has been shown to be selective over a range of other receptors, including dopaminergic and muscarinic receptors, as well as the dopamine transporter (DAT) and serotonin transporter (SERT).

Synthesis of (±)-PPCC Oxalate

While a detailed, step-by-step synthesis protocol for (±)-PPCC oxalate is not publicly available in the reviewed literature, the synthesis has been described by Prezzavento et al. in the Journal of Medicinal Chemistry (2007). The general synthetic approach for related cyclopropane-containing compounds often involves a cyclopropanation reaction as a key step. The formation of the oxalate salt is typically achieved by treating the free base with oxalic acid in a suitable solvent.

Mechanism of Action and Signaling Pathways

The Sigma-1 Receptor: A Molecular Chaperone

The sigma-1 receptor is not a conventional G protein-coupled or ionotropic receptor. Instead, it functions as a molecular chaperone at the endoplasmic reticulum (ER). Under basal conditions, it is associated with the binding immunoglobulin protein (BiP), another ER chaperone.

Agonist-Induced Modulation of Sigma-1 Receptor Function

Upon stimulation by agonists like (±)-PPCC or in response to cellular stress, the sigma-1 receptor dissociates from BiP. This dissociation allows the sigma-1 receptor to translocate and interact with various client proteins, including ion channels and other receptors, thereby modulating their function. The ultimate effect of sigma-1 receptor agonism is often neuroprotective, through the potentiation of ligand-gated ion channels and the inhibition of voltage-gated ion channels.

Downstream Signaling Pathways

Activation of the sigma-1 receptor by agonists can trigger a cascade of downstream signaling events that contribute to neuroprotection and cellular resilience. These pathways include the modulation of intracellular calcium levels, interaction with N-methyl-D-aspartate (NMDA) receptors, and the activation of pro-survival signaling cascades.

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Experimental Protocols for the Characterization of (±)-PPCC

In Vitro Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a test compound for the sigma-1 receptor using a radiolabeled ligand such as -pentazocine.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from guinea pig) in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, typically 5-10 nM), and varying concentrations of the test compound (e.g., (±)-PPCC oxalate).

-

Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assays

Determining the functional activity of a sigma-1 receptor ligand is crucial. While no single, universally accepted in vitro functional assay exists, several methods can be employed. One such approach is to assess the neuroprotective effects of the agonist in a cell-based model of neuronal stress.

General Methodology (Neurite Outgrowth Assay):

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) at an appropriate density.

-

Induction of Differentiation: Treat the cells with a differentiating agent (e.g., retinoic acid) to induce a neuronal phenotype with neurites.

-

Induction of Stress: Expose the cells to a neurotoxic insult (e.g., oxidative stress, glutamate excitotoxicity).

-

Treatment: Treat the stressed cells with varying concentrations of (±)-PPCC oxalate.

-

Assessment of Neurite Outgrowth: After a suitable incubation period, fix and stain the cells to visualize neurites. Quantify neurite length and number using microscopy and image analysis software.

-

Data Analysis: Compare the extent of neurite outgrowth in treated versus untreated stressed cells to determine the neuroprotective effect of (±)-PPCC.

Caption: Neurite Outgrowth Functional Assay Workflow.

In Vivo Assessment of Anti-Amnesic Properties

The anti-amnesic effects of sigma-1 receptor agonists can be evaluated in animal models of cognitive impairment.

Experimental Design (e.g., Scopolamine-Induced Amnesia in Rats):

-

Animal Model: Use adult male rats.

-

Behavioral Task: Employ a recognized memory task, such as the passive avoidance test or spontaneous alternation in a Y-maze.

-

Induction of Amnesia: Administer scopolamine, a muscarinic antagonist, to induce a learning and memory deficit.

-

Treatment: Administer (±)-PPCC oxalate at various doses prior to the behavioral testing.

-

Behavioral Assessment: Evaluate the animals' performance in the chosen memory task.

-

Data Analysis: Compare the performance of the (±)-PPCC-treated group to that of the scopolamine-only group and a control group to determine if the compound reverses the amnesic effects.

In Vivo Pharmacology and Potential Therapeutic Applications

Anti-Amnesic Effects

Studies have demonstrated that (±)-PPCC has effective anti-amnesic properties in rat models of cognitive impairment. This suggests its potential as a therapeutic agent for conditions characterized by memory deficits, such as Alzheimer's disease.

Neuroprotective Properties

As a sigma-1 receptor agonist, (±)-PPCC is expected to exhibit neuroprotective effects by mitigating cellular stress and promoting neuronal survival. This makes it a candidate for investigation in neurodegenerative diseases like Parkinson's disease and amyotrophic lateral sclerosis (ALS).

Other Potential Applications

The diverse functions of the sigma-1 receptor suggest that (±)-PPCC could be explored for other applications, including the treatment of neuropathic pain, depression, and ischemic stroke.

Pharmacokinetics and Metabolism (ADME/Tox)

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for (±)-PPCC oxalate are not extensively available in the public domain. For a compound of this nature, intended for CNS applications, key considerations for further development would include:

-

Blood-Brain Barrier Permeability: The ability to cross the blood-brain barrier is essential for its central activity.

-

Metabolic Stability: Understanding its metabolic fate is crucial for determining its dosing regimen and potential for drug-drug interactions.

-

Toxicity Profile: A comprehensive toxicological evaluation is necessary to ensure its safety.

Further studies are required to fully characterize the ADME/Tox profile of (±)-PPCC oxalate.

Conclusion

(±)-PPCC oxalate is a valuable research tool for investigating the role of the sigma-1 receptor in health and disease. Its high affinity, selectivity, and demonstrated in vivo efficacy in preclinical models of cognitive dysfunction underscore its potential for further development as a therapeutic agent for a variety of neurological disorders. This guide provides a foundational framework for researchers to understand and utilize this compound in their studies. Future research should focus on elucidating its detailed pharmacokinetic profile and further exploring its therapeutic potential in a broader range of disease models.

References

-

Current time information in El Paso County, US. The time at the location 'El Paso County, US' is 01:30 PM. The location's timezone is 'America/Denver'. Link

-

(±)-PPCC oxalate | Sigma1 Receptor Agonists - R&D Systems. R&D Systems. Link

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Link

-

New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU - West Virginia University. Link

-

(±)-PPCC oxalate | σ1 Receptors - Tocris Bioscience. Tocris Bioscience. Link

-

-pentazocine binding to rat brain sigma 1 receptors. PubMed. Link

-

Sigma-1 receptor agonist. Szegedi Tudományegyetem. Link

-

SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Link

-

Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. MDPI. Link

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PubMed Central. Link

-

The anti-amnesic effects of sigma1 (sigma1) receptor agonists confirmed by in vivo antisense strategy in the mouse. PubMed. Link

-

The Pharmacology of Sigma-1 Receptors. PMC - NIH. Link

-

Sigma-1 Agonist Binding in the Aging Rat Brain: a MicroPET Study with [11C]SA4503. Springer. Link

-

The Pharmacology of Sigma-1 Receptors. ResearchGate. Link

-

Pharmacokinetics and brain σ1 receptor occupancy of MR309, a selective σ1 receptor antagonist. PubMed. Link

-

Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Link

-

24 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. Link

-

Involvement of the sigma1 (σ1) receptor in the anti-amnesic, but not antidepressant-like, effects of the aminotetrahydrofuran derivative ANAVEX1-41. PubMed Central. Link

-

The sigma-1 agonist (±)-PPCC does not improve working memory in... ResearchGate. Link

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Link

-

Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. Link

-

(PDF) Selective Calcium Oxalate Crystallization Induced by Monomethylitaconate Grafted Polymethylsiloxane. ResearchGate. Link

-

A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect. PubMed. Link

-

Synthesis of Metal Oxalates | Intro & Theory. YouTube. Link

-

(±)-PPCC Oxalate. CymitQuimica. Link

Pharmacological Profile of (±)-PPCC Oxalate: A Selective Sigma-1 Receptor Agonist for Neuroprotection

[1]

Executive Summary

(±)-PPCC oxalate (Methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate) is a high-affinity, selective Sigma-1 receptor (σ1R) agonist with a

This guide details the mechanistic underpinnings of PPCC oxalate, its modulation of the ER-mitochondria interface, and its efficacy in preclinical models of cognitive dysfunction and excitotoxicity. It serves as a technical roadmap for researchers investigating σ1R-mediated therapeutics.

Chemical Identity & Physicochemical Properties[7]

Compound Name: (±)-PPCC Oxalate

IUPAC Name: Methyl (1R,2S)-rel-2-[(4-hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate

CAS Number: 1781628-91-8 (Oxalate salt)

Molecular Formula:

Physicochemical Profile

| Parameter | Value | Notes |

| Solubility (DMSO) | ~100 mM | Optimal for stock solutions. |

| Solubility (Ethanol) | ~10 mM | Requires gentle warming. |

| Solubility (Water) | Low | Requires co-solvent or buffer adjustment. |

| Appearance | White to off-white solid | Hygroscopic; store desicated at +4°C. |

Pharmacodynamics: Mechanism of Action

Receptor Binding Profile

PPCC acts as a potent agonist at the σ1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

| Receptor Target | Affinity ( | Selectivity Ratio | Functional Outcome |

| Sigma-1 ( | 1.5 nM | Primary Target | Agonism: Chaperone activation, Ca |

| Sigma-2 ( | 50.8 nM | ~33-fold lower | Weak binding; less relevant to primary neuroprotection. |

| NMDA Receptor | Inactive | >10,000 nM | Modulates functionally via |

| Dopamine/SERT | Inactive | >10,000 nM | High specificity reduces off-target psychotropic effects. |

Signaling Pathway: The MAM Interface

The neuroprotective efficacy of PPCC stems from its ability to mobilize σ1Rs from the ER lumen to the MAM.

-

Chaperone Activation: Under cellular stress (e.g., oxidative stress, excitotoxicity), PPCC binding dissociates σ1R from BiP (Binding immunoglobulin protein).

-

MAM Stabilization: Activated σ1R chaperones IP3 receptors (IP3R3) at the MAM, ensuring proper Ca

transfer from ER to mitochondria. -

Metabolic Rescue: This Ca

influx boosts the TCA cycle and ATP production while suppressing ROS generation. -

NMDA Modulation: PPCC-bound σ1Rs traffic to the plasma membrane, where they interact with the NR1 subunit of NMDA receptors to prevent excitotoxic calcium overload.

Visualization: Sigma-1 Receptor Signaling Pathway

Caption: PPCC activation of Sigma-1 receptors stabilizes mitochondrial Ca2+ signaling and modulates NMDA receptor activity to prevent excitotoxicity.[5][1][6][7]

Neuroprotective Applications & Efficacy[3][10][11]

Cognitive Enhancement (Anti-Amnesic)

PPCC reverses cognitive deficits induced by cholinergic depletion, a hallmark of Alzheimer's disease pathology.

-

Model: 192 IgG-saporin lesioned rats (selective destruction of basal forebrain cholinergic neurons).

-

Outcome: Chronic treatment with PPCC significantly improves reference and working memory in Morris Water Maze tasks.

-

Mechanism: Restoration of cholinergic signaling efficacy via σ1R-mediated modulation of acetylcholine release.

Protection Against Excitotoxicity

PPCC acts as a functional "brake" on NMDA receptor overactivation without blocking the receptor entirely (which would cause side effects like psychotomimesis).

-

Interaction with CBD: Cannabidiol (CBD) acts as a σ1R antagonist/inverse agonist. PPCC competitively reverses CBD-mediated effects, proving its specificity.

-

Seizure Models: PPCC attenuates NMDA-induced convulsive syndromes, reducing the severity of tonic-clonic seizures.[8]

Experimental Protocols

Protocol A: Preparation of PPCC Oxalate Stock Solution

Objective: Create a stable, precipitate-free solution for in vitro or in vivo use.

-

Weighing: Accurately weigh 5 mg of (±)-PPCC oxalate.

-

Primary Solubilization: Add 106.5 µL of 100% DMSO to achieve a ~100 mM concentration. Vortex vigorously for 30 seconds.

-

Dilution (In Vitro): Dilute the DMSO stock 1:1000 into culture medium (final DMSO < 0.1%) immediately before use.

-

Formulation (In Vivo):

-

Prepare a vehicle of 10% DMSO / 40% PEG-400 / 50% Saline .

-

Add stock solution slowly to the vehicle while vortexing.

-

Note: Oxalate salts can precipitate in high-calcium buffers (e.g., Krebs-Ringer); use PBS or Saline for initial dilutions.

-

Protocol B: Assessment of Neuroprotection (LDH Assay)

Objective: Quantify PPCC protection against Glutamate-induced cytotoxicity in SH-SY5Y cells.

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Treat cells with PPCC (0.1, 1, 10, 100 nM) for 1 hour.

-

Control: Vehicle only (0.1% DMSO).

-

-

Insult: Add L-Glutamate (final conc. 50 mM) to induce excitotoxicity. Incubate for 24h.

-

Assay:

-

Collect 50 µL of supernatant.

-

Add 50 µL of Lactate Dehydrogenase (LDH) reaction mix.

-

Incubate 30 min in dark at RT.

-

-

Measurement: Read absorbance at 490 nm.

-

Calculation:

Where High Control = Triton X-100 lysed cells.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for in vitro assessment of PPCC neuroprotective efficacy against glutamate toxicity.

References

-

Prezzavento, O., et al. (2007).[9] "Novel sigma receptor ligands: synthesis and biological profile." Journal of Medicinal Chemistry, 50(5), 951-961.

-

Antonini, V., et al. (2009).[9] "Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats."[9][6] Journal of Neurochemistry, 109(3), 744-754.[10]

-

Rodríguez-Muñoz, M., et al. (2018). "Cannabidiol enhances morphine antinociception, diminishes NMDA-mediated seizures and reduces stroke damage via the sigma 1 receptor."[11] Molecular Brain, 11,[12] 51.

-

Tocris Bioscience. "(±)-PPCC oxalate Product Information." Tocris Catalog, Cat. No. 3870.[5][13][14]

-

Prezzavento, O., et al. (2008). "A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect."[15] Life Sciences, 82(9-10), 549-553.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SmallMolecules.com | Products - Inhibitors, Inducers, Activators | SmallMolecules.com [smallmolecules.com]

- 5. Cannabidiol enhances morphine antinociception, diminishes NMDA-mediated seizures and reduces stroke damage via the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors | Oncotarget [oncotarget.com]

- 14. academic.oup.com [academic.oup.com]

- 15. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to (+/-)-PPCC Oxalate and its Free Base Form

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of (+/-)-PPCC oxalate and its free base, offering insights into their respective properties, handling, and applications. This document is intended to serve as a practical resource to inform experimental design and ensure the integrity of your research.

Introduction to (+/-)-PPCC: A Selective Sigma-1 Receptor Agonist

(+/-)-PPCC, or (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester, is a potent and selective sigma (σ) receptor ligand. It exhibits high affinity for the sigma-1 (σ₁) receptor (Ki = 1.5 nM) and also binds to sigma-2 (σ₂) sites, albeit with lower affinity (Ki = 50.8 nM)[1]. Its selectivity over a range of other receptors, including dopaminergic and muscarinic receptors, makes it a valuable tool for investigating the physiological and pathological roles of sigma-1 receptors[1]. Research has indicated the potential of (+/-)-PPCC in ameliorating cognitive dysfunction, suggesting its promise in the study of neurodegenerative disorders[2].

The sigma-1 receptor, the primary target of PPCC, is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface[3]. Its activation modulates a variety of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses[4][5][6].

Physicochemical Properties: A Tale of Two Forms

The choice between using a compound as a salt or a free base can significantly impact experimental outcomes. This section provides a detailed comparison of the physicochemical properties of (+/-)-PPCC oxalate and its free base form.

| Property | (+/-)-PPCC Oxalate | (+/-)-PPCC Free Base |

| Molecular Formula | C₂₄H₂₉NO₃·C₂H₂O₄ | C₂₄H₂₉NO₃ |

| Molecular Weight | 469.53 g/mol [1] | 379.49 g/mol [7][8] |

| CAS Number | 1781628-91-8[1] | 932736-90-8[7] |

| Appearance | Typically a crystalline solid | Likely a solid or oil at room temperature |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol[1] | Soluble in DMSO[7] |

| Storage | Store at +4°C[1] | Store under recommended conditions in the Certificate of Analysis[7] |

| Purity | ≥99% (HPLC)[1] | Information not publicly available |

Key Insights:

-

Molecular Weight: The most significant difference is the molecular weight, which is critical for accurate molar concentration calculations. The oxalate salt has a higher molecular weight due to the addition of oxalic acid.

-

Stability: Amine salts, like the oxalate form of PPCC, are generally more stable and less prone to degradation than their corresponding free bases. The lone pair of electrons on the nitrogen atom of a free amine can be susceptible to oxidation. By forming a salt, this lone pair is protonated, which can enhance the compound's shelf life and stability in solution. While direct comparative stability studies for the two forms of PPCC are not published, this general principle is a crucial consideration for long-term storage and for ensuring the integrity of stock solutions.

The Interplay of Form and Function: Experimental Considerations

The choice between the oxalate salt and the free base is not merely a matter of convenience; it has direct implications for experimental design and data interpretation.

Causality Behind Experimental Choices

-

In Vitro Assays: For most cell-based assays and in vitro binding studies, the oxalate salt is often the preferred form. Its higher stability and better solubility in aqueous buffers (once dissolved in a stock solvent like DMSO) ensure accurate and reproducible concentrations in the assay medium. The use of a stable salt minimizes the risk of compound degradation over the course of the experiment.

-

In Vivo Studies: The choice for in vivo studies is more nuanced. While the oxalate salt may offer better stability for formulation, the free base might be preferred if the researcher wants to study the intrinsic properties of the active molecule without the potential influence of the counter-ion (oxalate). The pharmacokinetic profile can also be influenced by the salt form, affecting absorption and bioavailability.

-

Organic Synthesis and Medicinal Chemistry: In the context of further chemical modifications, the free base is typically required. The reactive amine group is often the site of derivatization, and its availability is essential for the reaction to proceed.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows involving (+/-)-PPCC.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of (+/-)-PPCC oxalate for use in various experiments.

Materials:

-

(+/-)-PPCC oxalate powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing: Accurately weigh the desired amount of (+/-)-PPCC oxalate powder in a sterile vial using a calibrated analytical balance.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Self-Validation: Before use in a critical experiment, it is advisable to confirm the concentration of the stock solution using a suitable analytical method, such as HPLC-UV.

Protocol 2: Conversion of (+/-)-PPCC Oxalate to its Free Base

Objective: To convert the oxalate salt of (+/-)-PPCC to its free base form for specific applications. This protocol is a general procedure and may require optimization.

Materials:

-

(+/-)-PPCC oxalate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve the (+/-)-PPCC oxalate in a minimal amount of deionized water.

-

Basification: Transfer the aqueous solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution while gently swirling. Monitor the pH of the aqueous layer, continuing to add the basic solution until the pH is approximately 8-9.

-

Extraction: Add an equal volume of an organic solvent like dichloromethane or ethyl acetate to the separatory funnel.

-

Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

-

Collection of Organic Layer: Drain the lower organic layer (if using DCM) or decant the upper organic layer (if using ethyl acetate) into a clean flask.

-

Repeated Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the free base.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base.

Self-Validation: The identity and purity of the resulting free base should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Quantification of (+/-)-PPCC in Biological Samples

Objective: To quantify the concentration of (+/-)-PPCC in biological matrices such as plasma or brain tissue homogenate. This is a generalized workflow that would need specific method development and validation.

Workflow:

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard is often sufficient.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, LLE or SPE can be employed for sample cleanup and concentration.

-

-

Analytical Method:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of small molecules in biological fluids[9]. A reversed-phase C18 column is a common starting point for method development.

-

-

Quantification:

-

Calibration Curve: A calibration curve is generated by spiking known concentrations of a (+/-)-PPCC analytical standard and a fixed concentration of an internal standard into a blank biological matrix.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration to generate a linear regression curve. The concentration of (+/-)-PPCC in the unknown samples is then calculated from this curve.

-

Self-Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Visualizing the Mechanism and Workflow

Sigma-1 Receptor Signaling Pathway

The activation of the sigma-1 receptor by an agonist like (+/-)-PPCC initiates a cascade of intracellular events. The following diagram illustrates a simplified representation of this signaling pathway.

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Workflow for Converting Oxalate Salt to Free Base

The following diagram outlines the key steps in the conversion of (+/-)-PPCC oxalate to its free base form.

Caption: Workflow for Free Base Conversion.

Conclusion

The choice between (+/-)-PPCC oxalate and its free base form is a critical decision in experimental design. The oxalate salt offers advantages in terms of stability and ease of handling for in vitro assays, while the free base is essential for certain chemical modifications and may be preferred for specific in vivo studies. A thorough understanding of their distinct physicochemical properties, coupled with the appropriate experimental protocols, is paramount for generating reliable and reproducible data in the investigation of sigma-1 receptor function.

References

-

PubChem. (RS)-Ppcc. [Link]

-

Antonini, V., et al. (2009). Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry, 109(3), 744–754. [Link]

- Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.

- Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610.

- Sánchez-Blázquez, P., et al. (2014). The sigma-1 receptor is a multitasking chaperone. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(3), 209-222.

-

Amini, A., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 23(7), 1675. [Link]

- Griesmaier, E., et al. (2012). Sigma-1 receptor-mediated neuroprotection in the neonatal brain. Annals of Neurology, 72(5), 703-714.

-

Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. [Link]

Sources

- 1. (+/-)-PPCC oxalate | σ1 Receptors | Tocris Bioscience [tocris.com]

- 2. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (RS)-Ppcc | C24H29NO3 | CID 16726095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

how to prepare (+/-)-PPCC oxalate stock solution in DMSO

Application Note: Preparation and Handling of (+/-)-PPCC Oxalate Stock Solutions

Executive Summary & Compound Profile

(+/-)-PPCC oxalate is a highly selective Sigma-1 (

Accurate preparation of the stock solution is critical. As a salt form (oxalate), the compound exhibits distinct solubility characteristics compared to its free base. This protocol details the preparation of a stable 10 mM to 100 mM stock solution in Dimethyl Sulfoxide (DMSO) , ensuring maximal solubility and biological integrity.

Key Physicochemical Data:

| Parameter | Value |

| Chemical Name | (+/-)-PPCC oxalate |

| Molecular Weight (Salt) | 469.53 g/mol |

| Molecular Formula | |

| Solubility (DMSO) | Max ~100 mM (approx.[1][2] 46.95 mg/mL) |

| Solubility (Ethanol) | Max ~10 mM (approx.[1] 4.7 mg/mL) |

| Solubility (Water) | Insoluble / Poor |

| Appearance | White to off-white solid |

Core Directive: The Solubility Mechanism

Why DMSO? The oxalate salt of PPCC renders the molecule polar enough to crystallize but limits its solubility in non-polar solvents. However, it is not sufficiently hydrophilic to dissolve freely in neutral aqueous buffers (PBS/Saline) at high concentrations. DMSO (Dimethyl Sulfoxide) is the required vehicle because it is a polar aprotic solvent .[3] It disrupts the crystal lattice of the oxalate salt without protonating or deprotonating the active amine, preserving the compound's pharmacophore for dilution into aqueous assay buffers [1, 2].

The "Golden Rule" of Reconstitution: Always calculate mass based on the Salt Molecular Weight (469.53 g/mol ) , not the free base. Failure to do so will result in a stock solution that is under-concentrated by approximately 20%.

Protocol: Preparation of Stock Solution (DMSO)

Target Concentration: 10 mM (Recommended for ease of calculation and solubility assurance). Maximum Concentration: 100 mM (Use only if high-dose in vivo stock is required).

Materials Required

-

Anhydrous DMSO (ACS Reagent Grade,

99.9%). -

Vortex mixer.

-

Amber glass vials (Borosilicate) or foil-wrapped polypropylene tubes (Light protection).

Step-by-Step Methodology

-

Equilibration: Remove the product vial from the refrigerator (+4°C) and allow it to equilibrate to room temperature for 15–20 minutes before opening.

-

Causality: Opening a cold vial introduces condensation (moisture) from the air. Water acts as an anti-solvent for this compound in high concentrations and promotes hydrolysis over time.

-

-

Weighing & Calculation: Weigh a precise amount of (+/-)-PPCC oxalate. Use the formula below to determine the volume of DMSO required.

Example Calculation (for 10 mg at 10 mM):

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Inspect the solution against a light source. It must be completely clear. If particles persist, sonicate in a water bath at room temperature (25°C) for 2 minutes.

-

-

Aliquotting (The Stability Lock):

-

Do not store the bulk stock. DMSO is hygroscopic (absorbs water from air).

-

Divide the stock into single-use aliquots (e.g., 50

L or 100 -

Seal tightly with Parafilm if storing for >1 month.

-

-

Storage:

-

Store aliquots at -20°C .

-

Stability: ~1 month at -20°C; up to 6 months at -80°C.

-

Visualization: Workflow & Logic

Diagram 1: Stock Preparation & Storage Logic

This workflow illustrates the critical decision points to prevent degradation and precipitation.

Figure 1: Critical workflow for preparing PPCC oxalate stock, emphasizing moisture control and visual validation.

Protocol: Working Solution (Dilution Strategy)

Direct injection of 100% DMSO stock into cell culture media or animal subjects is toxic. You must dilute the stock to reach the working concentration (usually nM range) while keeping final DMSO concentration

In Vitro (Cell Culture) Dilution

Goal: 10 nM final concentration in assay buffer.

Starting Stock: 10 mM (10,000

-

Intermediate Step (100x concentrate):

-

Dilute 10 mM Stock 1:100 into culture medium (or PBS).

-

Result: 100

M solution (1% DMSO). -

Note: PPCC oxalate may precipitate if added too quickly. Add DMSO stock dropwise to the vortexing medium.

-

-

Final Step (Working Conc):

-

Dilute the Intermediate (100

M) 1:10,000 into the final well/dish. -

Result: 10 nM (0.0001% DMSO).

-

Validation: This ensures the DMSO is negligible.

-

In Vivo (Animal) Formulation

For IP or SC injection, DMSO must be minimized. Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [3].

-

Dissolve PPCC oxalate in DMSO (10% of final volume).

-

Add PEG300 (40% of final volume).[4] Vortex.

-

Add Tween-80 (5% of final volume).[4] Vortex.

-

Slowly add warm Saline (45% of final volume) while vortexing.

Visualization: Serial Dilution Pathway

Figure 2: Two-step serial dilution strategy to prevent solvent toxicity and compound precipitation.

Troubleshooting & Self-Validation

| Observation | Cause | Corrective Action |

| Cloudiness upon adding PBS | "Crash-out" effect. The compound is hydrophobic at neutral pH. | Prepare an intermediate dilution in 10-30% DMSO/Water before final dilution. |

| Yellowing of Stock | Oxidation or degradation. | Discard. Ensure storage was at -20°C and protected from light. |

| Viscous Stock | DMSO frozen or cold.[3] | DMSO freezes at 19°C. Warm in hands until liquid before pipetting. |

References

-

Prezzavento, O., et al. (2007).[2] Novel sigma receptor ligands: synthesis and biological profile.[2] Journal of Medicinal Chemistry.[2]

-

Antonini, V., et al. (2009).[2] Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[2] Journal of Neurochemistry.[2]

Sources

Application Notes and Protocols for In Vivo Administration of (±)-PPCC Oxalate in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the in vivo administration of (±)-PPCC oxalate, a selective sigma (σ) receptor ligand, in rat models. This document synthesizes technical data with practical insights to ensure methodologically sound and reproducible experimental outcomes.

Introduction: The Scientific Rationale for (±)-PPCC Oxalate Administration

(±)-PPCC oxalate is a potent and selective sigma (σ) receptor ligand, exhibiting high affinity for the σ₁ receptor subtype and a lower affinity for σ₂ sites.[1] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including signal transduction, neuronal plasticity, and cellular survival.[2] In preclinical research, the modulation of sigma-1 receptors is being investigated for its therapeutic potential in a range of central nervous system (CNS) disorders.

The administration of (±)-PPCC oxalate in rat models allows researchers to probe the physiological and behavioral consequences of sigma-1 receptor agonism. Notably, studies have demonstrated the anti-amnesic properties of (±)-PPCC oxalate in models of cognitive dysfunction and its ability to modulate opioid-mediated analgesia.[3][4] The protocols detailed herein are designed to provide a robust framework for investigating the effects of this compound in both behavioral and physiological paradigms.

Pre-Dosing Considerations: A Foundation for Reliable Data

Before initiating any in vivo study, a thorough understanding of the compound, animal model, and ethical considerations is paramount.

Animal Model Selection

The choice of rat strain can influence experimental outcomes. Sprague-Dawley rats have been successfully used in studies investigating the analgesic-modulating effects of (±)-PPCC oxalate.[3] For cognitive studies, various strains can be utilized, and the selection should be based on the specific research question and the model of cognitive impairment being employed.[4] All animals should be sourced from a reputable vendor and allowed to acclimate to the laboratory environment for a minimum of one week prior to experimentation.

Ethical Considerations

All animal procedures must be conducted in accordance with the guidelines set forth by the institutional animal care and use committee (IACUC) or equivalent regulatory body. This includes minimizing animal stress and using the minimum number of animals required to obtain statistically significant results.

Dose Formulation

(±)-PPCC oxalate is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For in vivo administration, it is crucial to prepare a formulation that is both biocompatible and ensures the desired concentration of the compound. A common approach involves dissolving the compound in a minimal amount of an organic solvent, such as DMSO, and then diluting it with a vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is imperative to establish the maximum tolerated concentration of the vehicle in a pilot study to avoid confounding solvent effects.

In Vivo Administration Protocols

The following are detailed, step-by-step protocols for the administration of (±)-PPCC oxalate in rat models based on published literature.

Protocol for Subcutaneous (s.c.) Administration in Analgesia Studies

This protocol is adapted from studies investigating the modulation of opioid analgesia.[3]

Materials:

-

(±)-PPCC oxalate

-

Sterile saline (0.9% NaCl)

-

Appropriate solvent (e.g., DMSO, if necessary)

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation: Weigh the rat to determine the precise volume of the dose to be administered. Gently restrain the animal.

-

Dose Calculation: Based on the desired dosage (e.g., 1 mg/kg), calculate the required volume of the prepared (±)-PPCC oxalate solution.

-

Injection Site Preparation: Swab the dorsal skin area between the scapulae with 70% ethanol.

-

Administration: Pinch the skin to create a tent. Insert the needle at the base of the tented skin, parallel to the spine.

-

Injection: Aspirate briefly to ensure the needle is not in a blood vessel. Slowly inject the solution.

-

Post-Injection Monitoring: Withdraw the needle and gently massage the injection site to aid dispersal. Monitor the animal for any immediate adverse reactions.

Protocol for Systemic Administration in Cognitive Function Studies

This protocol is a general guideline based on the investigation of the anti-amnesic effects of (±)-PPCC oxalate.[4] The precise route (e.g., intraperitoneal, subcutaneous) and timing of administration will depend on the specific experimental design.

Materials:

-

(±)-PPCC oxalate

-

Vehicle (e.g., saline, PBS, or a specific solvent mixture)

-

Sterile syringes and needles

-

Animal scale

Procedure:

-

Dose Preparation: Prepare the (±)-PPCC oxalate solution in the chosen vehicle at the desired concentration.

-

Animal Handling: Acclimatize the animals to handling and the injection procedure to minimize stress-induced variability.

-

Dose Administration: Administer the calculated dose via the chosen route (e.g., intraperitoneal injection into the lower abdominal quadrant, avoiding the midline and major organs).

-

Timing of Administration: The timing of the injection relative to the behavioral task is critical. This should be determined based on the pharmacokinetic profile of the compound, if known, or through pilot studies.

-

Behavioral Testing: Conduct the cognitive task at the predetermined time point following administration.

-

Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

Summary of In Vivo Dosage Data

The following table summarizes key dosage information from published studies.

| Study Focus | Rat Strain | Dosage | Route of Administration | Vehicle | Key Finding | Reference |

| Modulation of Analgesia | Sprague-Dawley | 1 mg/kg | Subcutaneous (s.c.) | Not specified | Antagonized kappa opioid receptor-mediated antinociception. | Prezzavento et al. (2008)[3] |

| Cognitive Dysfunction | Not specified | Not explicitly stated in abstract | Systemic | Not specified | Investigated anti-amnesic properties in a model of cholinergic lesion. | Antonini et al. (2009)[4] |

Experimental Workflow and Signaling Pathway Visualization

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with (±)-PPCC oxalate.

Caption: Simplified schematic of potential sigma-1 receptor signaling.

Trustworthiness and Self-Validation

To ensure the trustworthiness of experimental findings, the following practices are essential:

-

Blinding: The experimenter conducting the behavioral assessments and data analysis should be blinded to the treatment groups.

-

Randomization: Animals should be randomly assigned to treatment groups to avoid systematic bias.

-

Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a statistically significant effect.

-

Replication: Key findings should be replicated in independent experiments.

References

-

Antonini, A., et al. (2009). Anti-amnesic Properties of (+/-)-PPCC, a Novel Sigma Receptor Ligand, on Cognitive Dysfunction Induced by Selective Cholinergic Lesion in Rats. Journal of Neurochemistry, 109(3), 744-754. [Link]

-

Prezzavento, O., et al. (2008). A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect. European Journal of Pharmacology, 582(1-2), 60-64. [Link]

-

Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]

Sources

- 1. (+/-)-PPCC oxalate | σ1 Receptors | Tocris Bioscience [tocris.com]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

administration routes for PPCC oxalate intraperitoneal vs subcutaneous

Application Note: Advanced Administration Protocols for (±)-PPCC Oxalate Comparative Analysis: Intraperitoneal (IP) vs. Subcutaneous (SC) Routes in Preclinical Models

Part 1: Executive Summary & Compound Profile

Subject: (±)-PPCC Oxalate

Chemical Identity: (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate.

Pharmacological Class: High-affinity, selective Sigma-1 Receptor (σ1R) Agonist (

The Administration Challenge: (±)-PPCC oxalate is a lipophilic piperidine derivative formulated as an oxalate salt. While the salt form improves stability, its aqueous solubility remains limited, often necessitating the use of co-solvents (e.g., DMSO, Ethanol, Kolliphor EL). The choice between Intraperitoneal (IP) and Subcutaneous (SC) administration is not merely procedural but determines the pharmacokinetic (PK) profile, metabolic exposure (first-pass effect), and behavioral onset.

This guide provides a scientifically grounded decision framework and detailed protocols for both routes, ensuring reproducibility in sigma receptor research.

Part 2: Vehicle Formulation & Chemical Handling

Critical Causality: The most common failure mode in PPCC studies is precipitation upon contact with physiological fluids or inconsistent dosing due to suspension rather than solution. The oxalate salt requires a specific co-solvent system to maintain solubility at effective doses (1–10 mg/kg).

Standard Vehicle Protocol (The "1:1:18" Method)

Validated for IP and SC administration in rodents.

Reagents:

-

(±)-PPCC Oxalate (Purity

99%)[2] -

Absolute Ethanol (EtOH)

-

Kolliphor® EL (Polyoxyl 35 castor oil)

-

Sterile Physiological Saline (0.9% NaCl)

Preparation Workflow:

-

Weighing: Calculate the required mass of PPCC Oxalate based on the free base equivalent if dosing by free base, or explicitly state salt weight. (MW Salt: 469.53 g/mol ).[2][3]

-

Primary Solubilization: Dissolve the solid PPCC Oxalate completely in Absolute Ethanol (5% of total final volume). Vortex until clear.

-

Surfactant Addition: Add Kolliphor® EL (5% of total final volume). Vortex vigorously for 30 seconds. The mixture will appear viscous and clear.

-

Dilution: Slowly add Sterile Saline (90% of total final volume) while vortexing.

-

Note: Adding saline too quickly can cause the hydrophobic base to crash out. If cloudiness occurs, sonicate at 37°C for 5–10 minutes.

-

Final Composition: 5% Ethanol / 5% Kolliphor EL / 90% Saline.

Part 3: Route Analysis (IP vs. SC)

The choice of route alters the bioavailability and temporal profile of Sigma-1 activation.

Comparative Data Table

| Feature | Intraperitoneal (IP) | Subcutaneous (SC) |

| Absorption Rate ( | Rapid (10–20 min). High peritoneal vascularity facilitates quick entry. | Slower (30–60 min). Absorption is rate-limited by diffusion through interstitial tissue. |

| Peak Concentration ( | High. Ideal for acute models (e.g., seizure induction, acute pain). | Moderate/Sustained. Prevents "peak-trough" toxicity; mimics steady-state better. |

| First-Pass Metabolism | Significant. Drugs enter the portal vein | Minimal. Bypasses the portal system; drains via lymphatic/capillary beds. |

| Vehicle Reactivity | Moderate risk of peritonitis with chronic Kolliphor use. | High risk of local irritation/granuloma at injection site with co-solvents. |

| Experimental Utility | Acute behavioral tests (Forced Swim, NMDA seizures). | Chronic dosing (Alzheimer's models, neuroprotection).[1] |

Mechanistic Decision Tree (Graphviz)

Figure 1: Decision matrix for selecting administration routes for PPCC Oxalate based on experimental endpoints and metabolic considerations.

Part 4: Detailed Experimental Protocols

Protocol A: Intraperitoneal (IP) Administration

Best for: Acute antinociception tests, NMDA-induced seizure models.

-

Animal Handling: Restrain the mouse/rat using the scruff method, exposing the abdomen. Tilt the head downward slightly to allow viscera to slide cranially, creating a safe injection zone in the lower quadrant.

-

Site Selection: Lower right or left quadrant of the abdomen.

-

Injection:

-

Use a 27G or 30G needle .

-

Insert needle at a 30° angle.

-

Aspirate slightly to ensure no blood, urine, or intestinal contents are drawn (yellow/green fluid indicates bowel puncture).

-

Inject volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

-

-

Post-Procedure: Return animal to cage and monitor for "writhing" (sign of vehicle irritation).

-

Timing: For behavioral tests (e.g., Passive Avoidance), administer 20–30 minutes prior to the trial.

Protocol B: Subcutaneous (SC) Administration

Best for: Chronic cognitive studies (e.g., 7-14 day treatment), reversing scopolamine-induced amnesia.

-

Animal Handling: Place the animal on a flat surface. Tent the loose skin over the neck (scruff) or flank.

-

Site Selection: The "tent" of skin created by lifting. Rotate sites daily for chronic studies (Left Flank

Right Flank -

Injection:

-

Use a 25G or 27G needle .

-

Insert needle into the base of the tent, parallel to the body wall.

-

Inject volume: 5–10 mL/kg .

-

Critical Step: Pinch the injection site for 5 seconds after needle withdrawal to prevent leakage of the viscous vehicle.

-

-

Observation: Check for skin ulceration daily. The ethanol/surfactant vehicle can cause local alopecia or hardening of the skin.

Part 5: Mechanism of Action Visualization

Understanding the downstream effects of PPCC Oxalate is crucial for interpreting data from either route.

Figure 2: Signal transduction pathway of PPCC Oxalate. Binding to Sigma-1 receptors at the Mitochondria-Associated Membrane (MAM) modulates Calcium signaling and NMDA receptor function.

Part 6: Troubleshooting & Validation

| Observation | Probable Cause | Corrective Action |

| Precipitation in Syringe | Saline added too fast or solution cold. | Warm solution to 37°C; Sonicate. Ensure Ethanol/Kolliphor are mixed before saline addition. |

| Abdominal Writhing (IP) | Vehicle irritation (Ethanol concentration). | Reduce Ethanol to 2.5% if solubility permits, or switch to HP- |

| Inconsistent Behavior | Variable absorption (SC) or hepatic clearance (IP). | SC: Ensure no leakage. IP: Verify injection site (avoid fat pads). |

| No Effect in Sigma KO Mice | Specificity Control. | Use BD1047 (Antagonist) pretreatment to confirm Sigma-1 mechanism. |

References

-

Prezzavento, O., et al. (2007).[2] Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. Link

-

Prezzavento, O., et al. (2008). A new sigma ligand, (±)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect.[2] Life Sciences, 82(9-10), 549-553. Link

-

Antonini, G., et al. (2009).[2] Anti-amnesic properties of (±)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[2] Journal of Neurochemistry, 109(3), 744-754. Link

-

Rodríguez-Muñoz, M., et al. (2015). The σ1 receptor engages the splicing regulator HnRNP A1 to prevent spinal cord motoneuron degeneration in amyotrophic lateral sclerosis. Journal of Neuroscience (Contextual usage of PPCC in neuroprotection). Link

-

Tocris Bioscience. (n.d.).[4][5][6] Product Information: (±)-PPCC oxalate.[1][2][3][4][5][6][7][8] Tocris Scientific Data Sheets. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. (±)-PPCC oxalate | CAS 932736-90-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. citeab.com [citeab.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. US20190209575A1 - Novel use of sigma-1 receptor agonist compounds - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Optimization of (±)-PPCC Oxalate Delivery in In Vitro Systems

Executive Summary

(±)-PPCC oxalate is a high-affinity, selective Sigma-1 receptor (

This guide addresses the critical solubility differential between ethanol and water . Direct dissolution in aqueous media frequently results in incomplete solubilization or micro-precipitation, leading to erratic biological data. We provide a validated protocol for generating stable ethanol stocks and executing aqueous dilutions that maintain compound bioavailability without inducing solvent toxicity.

Physicochemical Profile & Solubility Constraints

Understanding the competition between the ionic oxalate head group and the lipophilic pharmacophore is essential for successful delivery.

| Property | Specification | Implication for Protocol |

| Compound Name | (±)-PPCC oxalate | Active |

| Molecular Weight | 469.53 g/mol | Use for Molarity calculations |

| Solubility (Ethanol) | Max 10 mM (~4.7 mg/mL) | Recommended for Stock Solution |

| Solubility (Water) | Poor / Insoluble at Stock Conc. | Unsuitable for Stock Solution |

| Solubility (DMSO) | Max 100 mM (~47 mg/mL) | Alternative if Ethanol is contraindicated |

| 1.5 nM | Active in low nanomolar range |

The Solubility Paradox: Ethanol vs. Water[2]

-

Ethanol (The Solvent): The organic character of ethanol solvates the hydrophobic cyclohexyl/phenyl regions of PPCC, overcoming the lattice energy of the crystal.

-

Water (The Anti-Solvent): While the oxalate salt is theoretically ionizable, the large hydrophobic surface area of the PPCC molecule drives aggregation in pure water. Attempting to make a 1 mM or 10 mM stock directly in water or PBS will result in a suspension, not a solution.

Validated Preparation Protocol

Phase A: Stock Solution Preparation (Ethanol)

Objective: Create a stable 10 mM Master Stock.

Materials:

-

(±)-PPCC Oxalate solid (Store at +4°C, desiccated).

-

Absolute Ethanol (Anhydrous, ≥99.5%).

-

Glass vials (Avoid polystyrene which can leach with high % ethanol).

Procedure:

-

Equilibration: Allow the PPCC vial to warm to room temperature (RT) before opening to prevent condensation.

-

Calculation:

-

To prepare 1 mL of 10 mM stock : Weigh 4.70 mg of (±)-PPCC oxalate.

-

-

Solubilization:

-

Add the solid to the glass vial first.

-

Add 1 mL of Absolute Ethanol.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution must be crystal clear. If particulate remains, sonicate in a water bath at RT for 2 minutes.

-

Phase B: Aqueous Dilution Strategy (The "Step-Down" Method)

Objective: Dilute to working concentration (e.g., 100 nM) without precipitating the compound or shocking cells with high ethanol.

Critical Warning: Do not add the 10 mM ethanol stock directly to the cell culture well. The local high concentration of ethanol at the pipette tip can cause immediate "crash-out" (precipitation) of the lipophilic compound before it disperses.

Workflow:

-

Intermediate Dilution (100x):

-

Prepare a 100 µM intermediate solution.

-

Add 10 µL of 10 mM Stock into 990 µL of pre-warmed culture media (or PBS).

-

Vortex immediately for 10 seconds.

-

Result: This solution contains 1% Ethanol.

-

-

Final Treatment (Working Solution):

-

Dilute the Intermediate 1:1000 into the final well volume to achieve 100 nM .

-

Example: Add 1 µL of Intermediate to 1 mL of media in the well.

-

Final Ethanol Concentration:0.001% . This is well below the toxicity threshold for sensitive neuronal lines (typically <0.1%).

-

Visual Workflow (Graphviz)

Caption: Step-down dilution strategy minimizes precipitation risk and ethanol toxicity.

Biological Context: Sigma-1 Receptor Activation[1][3][4][5][6]

To validate that the solubilized compound is biologically active, researchers should observe specific downstream signaling events. (±)-PPCC acts as a chaperone agonist at the Mitochondria-Associated Membrane (MAM).

Mechanism of Action

Upon binding, PPCC causes the dissociation of

Caption: (±)-PPCC mechanism: Dissociation from BiP and stabilization of IP3R at the MAM.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Cloudiness in Stock | Incomplete dissolution. | Sonicate for 2 mins. Ensure Ethanol is anhydrous (water content reduces solubility). |

| Precipitate in Media | "Crash-out" effect. | Use the Intermediate Dilution step. Do not spike 10 mM stock directly into cold media. |

| Cell Death (Control) | Ethanol toxicity. | Ensure final Ethanol conc is <0.1%. Include a "Vehicle Control" well (Media + 0.001% Ethanol) to normalize data. |

| No Biological Effect | Compound degradation. | Oxalates are stable, but store stocks at -20°C. Avoid repeated freeze-thaw cycles (aliquot stocks). |

References

-

Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. Available at: [Link]

-

Antonini, V., et al. (2009).[2] Anti-amnesic properties of (±)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry, 109(3), 744-754. Available at: [Link]

Sources

Application Note: Visualizing Sigma-1 Receptor Translocation with PPCC Oxalate

Introduction: The Enigmatic Chaperone and Its Journey

The sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily residing at the endoplasmic reticulum (ER), particularly at a specialized subdomain known as the mitochondria-associated ER membrane (MAM).[1][2][3][4] This strategic localization places S1R at a critical hub for regulating intracellular calcium signaling, lipid transport, and cellular stress responses.[3][5][6] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel itself but rather a modulator of other proteins' functions.[7] Its involvement in a wide array of pathophysiological processes, including neurodegenerative diseases, cancer, and addiction, has made it an attractive therapeutic target.[7][8]

A key aspect of S1R function is its ability to translocate from the ER to other cellular compartments, such as the plasma membrane and the nuclear envelope, upon stimulation by agonist ligands or in response to cellular stress.[2][9][10] This dynamic relocalization is believed to be a fundamental mechanism by which S1R exerts its pleiotropic effects, interacting with a diverse set of client proteins, including ion channels and other receptors.[9] Understanding the dynamics of S1R translocation is therefore crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this receptor.

This application note provides a detailed guide for studying S1R translocation using (±)-PPCC oxalate, a potent and selective S1R agonist.[11][12] We will delve into the underlying principles of S1R biology, provide step-by-step protocols for visualizing and quantifying its movement within the cell, and offer insights into the interpretation of experimental results.

PPCC Oxalate: A High-Affinity Probe for S1R Activation

(±)-PPCC oxalate is a selective sigma receptor ligand characterized by its high affinity for the sigma-1 receptor subtype. Its utility in studying S1R function stems from its ability to act as an agonist, initiating the conformational changes and subsequent cellular events associated with receptor activation, including its translocation.[11][12][13]

Table 1: Binding Profile of (±)-PPCC Oxalate

| Receptor Subtype | Binding Affinity (Ki) |

| Sigma-1 (σ₁) | 1.5 nM[11][12] |

| Sigma-2 (σ₂) | 50.8 nM |

The significant selectivity of PPCC oxalate for S1R over S2R makes it an excellent pharmacological tool to specifically probe S1R-mediated events.

Visualizing S1R Translocation: A Tale of Two Techniques

The movement of S1R can be effectively studied using two complementary approaches: immunofluorescence microscopy for qualitative and semi-quantitative spatial analysis, and cell fractionation followed by western blotting for a more quantitative assessment of S1R redistribution among subcellular compartments.

Experimental Workflow Overview

The following diagram illustrates the general workflow for studying PPCC oxalate-induced S1R translocation.

Caption: Proposed mechanism of S1R translocation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for investigating the translocation of the sigma-1 receptor using the selective agonist PPCC oxalate. By combining the spatial resolution of immunofluorescence with the quantitative power of western blotting, researchers can gain valuable insights into the dynamic nature of S1R signaling. These methods can be further adapted to study the effects of other S1R ligands, to investigate the role of S1R translocation in specific disease models, and to screen for novel compounds that modulate S1R activity. A deeper understanding of S1R translocation will undoubtedly pave the way for the development of innovative therapies for a range of debilitating disorders.

References

- Current time information in El Paso County, US. (n.d.). Google.

-

Xing, J., Wang, X., & Li, H. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience, 15, 738685. [Link]

-

Li, H., Zhang, C., & Chen, Y. (2024). Sigma-1 receptor exerts protective effects on ameliorating nephrolithiasis by modulating endoplasmic reticulum-mitochondrion association and inhibiting endoplasmic reticulum stress-induced apoptosis in renal tubular epithelial cells. Cell & Bioscience, 14(1), 23. [Link]

-

Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 194-203. [Link]

-

Sahn, J. J., Mejia, G. L., & Fantegrossi, W. E. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 14(9), 886. [Link]

-

Wang, L., Zhao, Y., & Li, X. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8893. [Link]

-

Jain, R. (2025, March 17). Sigma 1 Receptor Intro Video. YouTube. [Link]

-

Tchedre, K. T., & Yorio, T. (2016). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Physiology, 7, 473. [Link]

-

Sigma-1 receptor. (2023, December 19). In Wikipedia. [Link]

-

Sedej, K., Mair, N., & Zupančič, E. (2022). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. Biomedical Optics Express, 13(3), 1546-1563. [Link]

-

Kandasamy, S., & Pal, A. (2022). Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 21(39), 5649-5658. [Link]

-

Gogu, J., Ribes, C., & Vignes, M. (2021). Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish. International Journal of Molecular Sciences, 22(11), 6030. [Link]

-

Weng, C. C., & Appel, H. (2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. Journal of Visualized Experiments, (199), e65780. [Link]

-

Immunofluorescent staining of sigma-1 receptors (sig1R). Representative... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Su, T. P. (2009). The potential role of sigma-1 receptors in lipid transport and lipid raft reconstitution in the brain: implication for drug abuse. Current Pharmaceutical Design, 15(20), 2319-2326. [Link]

-

Kandasamy, S., & Pal, A. (2021). The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains. eLife, 10, e66538. [Link]

-

Prasanth, M. I., & Malar, C. N. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Neural Plasticity, 2021, 8816782. [Link]

-

Bollimuntha, S., & Ebadi, M. (2020). Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death. Cellular and Molecular Neurobiology, 40(4), 565-578. [Link]

-

Agilent Technologies. (2025, June 11). Tracking Nuclear Translocation Events with Live-Cell Imaging. YouTube. [Link]

-

Antonini, V., & Ronsisvalle, G. (2009). Anti-amnesic Properties of (+/-)-PPCC, a Novel Sigma Receptor Ligand, on Cognitive Dysfunction Induced by Selective Cholinergic Lesion in Rats. Journal of Neurochemistry, 109(3), 744-754. [Link]

-

The list of Sigma-1 receptor agonists and antagonists. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Palmer, C. P., & Su, T. P. (2007). Sigma-1 receptors bind cholesterol and remodel lipid rafts in breast cancer cell lines. Cancer Research, 67(23), 11166-11175. [Link]

-

Kandasamy, S., & Pal, A. (2020). The role of sigma-1 receptor in organization of endoplasmic reticulum signaling microdomains. bioRxiv. [Link]

-

Hayashi, T., & Su, T. P. (2013). Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Mediates the Mitochondrion-ER-Nucleus Signaling for Cellular Survival. PLoS One, 8(10), e76941. [Link]

-